molecular formula C6H11ClF3NO3 B2417696 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride CAS No. 2377034-07-4

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride

Cat. No.: B2417696
CAS No.: 2377034-07-4
M. Wt: 237.6
InChI Key: OHLPYQGGESXKGW-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride is a chemical compound with a complex structure that includes a trifluoromethyl group, a hydroxyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride typically involves multiple steps. One common method includes the reaction of a trifluoromethyl ketone with dimethylamine in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid
  • 3,3,3-Trifluoro-2-hydroxypropanoic acid
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride is unique due to the presence of both a trifluoromethyl group and a dimethylamino group, which confer distinct chemical properties.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3.ClH/c1-10(2)3-5(13,4(11)12)6(7,8)9;/h13H,3H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLPYQGGESXKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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